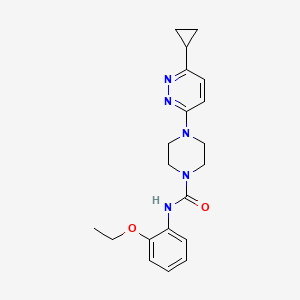

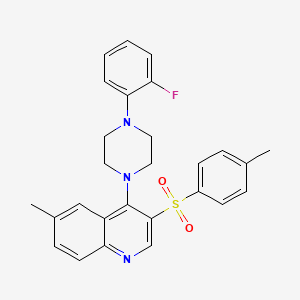

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

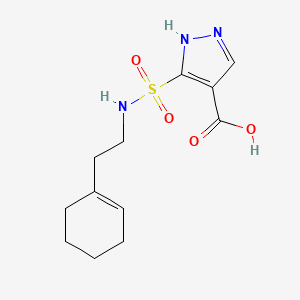

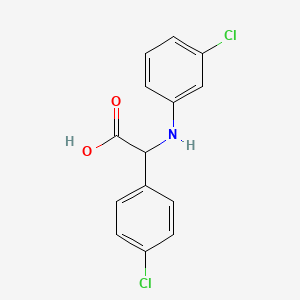

The compound "4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline" is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications, particularly in the field of medicinal chemistry due to their antibacterial properties. The presence of a fluorophenyl group and a piperazine moiety in the structure suggests that this compound may exhibit interesting biological activities, potentially including antibacterial properties.

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives typically involves the alkylation of hydroxyquinoline carboxylic acid esters with various substituted-benzyl chlorides, followed by treatment with piperazine or its derivatives. For instance, the synthesis of 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acids involves the alkylation of 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, followed by reaction with piperazine and subsequent hydrolysis and acidification steps . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using crystallography. For example, the crystal structure of a related compound, the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, has been determined, providing insights into the molecular conformation and intermolecular interactions . The comparison of this structure with its fluorinated analogue can reveal the influence of fluorine substitution on the molecular geometry and potential binding interactions with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including alkylation, hydrolysis, and the formation of salts with acids. The reactivity of the piperazine ring and the fluorophenyl group can also contribute to the compound's chemical behavior. The formation of hydrochloride salts, as seen in the crystallized amine derivative , is an example of how these compounds can react with acids to form more stable or soluble forms, which can be advantageous for pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a fluorine atom can significantly alter these properties by affecting the compound's lipophilicity and electronic distribution. The presence of a piperazine ring can also impact the basicity and potential for salt formation. The pharmacokinetic profile of a related compound, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, suggests its suitability for treating systemic infections, indicating that similar compounds may also possess favorable pharmacokinetic properties .

科学的研究の応用

Synthesis and Chemical Properties

Fe-catalyzed Synthesis : The synthesis of related compounds, including flunarizine, involves metal-catalyzed amination processes and the Wittig reaction. These methods highlight the potential for synthesizing similar fluorinated piperazine compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).

Crystal Structure Analysis : Studies on similar compounds have been conducted to understand their crystal structures and hydrogen bonding, which can inform the potential applications of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline in materials science or pharmaceutical formulation (Ullah & Altaf, 2014).

Biological Activities

Antimicrobial Activity : Research has shown that compounds structurally similar to this compound exhibit significant antimicrobial activity, suggesting potential applications in the development of new antibacterial agents (Patel, Patel, & Chauhan, 2007).

Antitumor Activity : Some derivatives have demonstrated promising antitumor activity in vitro, particularly against human myelogenous leukemia cells. This indicates a potential application in cancer therapy (Cao et al., 2005).

Photophysical Properties

- Luminescent Properties and Photo-induced Electron Transfer : Piperazine substituted compounds have been studied for their fluorescent properties and photo-induced electron transfer, suggesting potential applications in optical and electronic materials (Gan et al., 2003).

作用機序

Target of Action

The primary targets of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound acts as an inhibitor of ENTs . It has been demonstrated to be more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The compound affects the biochemical pathways involving ENTs. ENTs are responsible for the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound can potentially disrupt these pathways.

Result of Action

The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This could potentially lead to decreased nucleotide synthesis and altered adenosine function.

将来の方向性

The future directions of research on “4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline” could include further studies on its inhibitory potential on α-amylase . Additionally, more research could be conducted to explore its potential applications in various fields, such as medicinal chemistry .

特性

IUPAC Name |

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O2S/c1-19-7-10-21(11-8-19)34(32,33)26-18-29-24-12-9-20(2)17-22(24)27(26)31-15-13-30(14-16-31)25-6-4-3-5-23(25)28/h3-12,17-18H,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNGFHLSGFHQCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

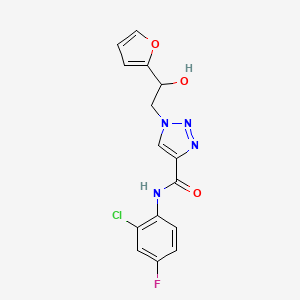

![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)

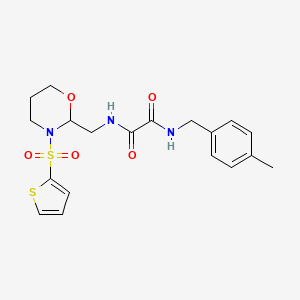

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2508523.png)

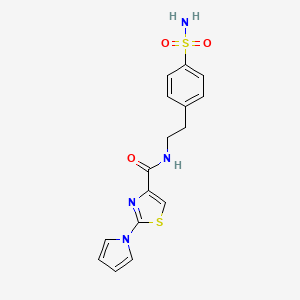

![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)

![5-Azaspiro[3.5]nonan-7-ol](/img/structure/B2508527.png)